molecular formula C17H15N7 B1684233 Puquitinib CAS No. 916890-10-3

Puquitinib

Cat. No.: B1684233
CAS No.: 916890-10-3
M. Wt: 317.3 g/mol
InChI Key: QUTFBURLXCODBH-UHFFFAOYSA-N
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Description

Puquitinib is a novel, orally available inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has shown potent antitumor efficacy, particularly against acute myeloid leukemia. This compound selectively binds to the ATP-binding pocket of PI3Kδ, exhibiting low-nanomolar biochemical and cellular inhibitory potencies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for puquitinib are not explicitly detailed in the available literature. Generally, the production of such compounds at an industrial scale involves optimization of the synthetic route to ensure high yield and purity, followed by large-scale synthesis using batch or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Puquitinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Puquitinib has several scientific research applications, including:

    Chemistry: Used as a tool compound to study PI3Kδ signaling pathways.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.

    Medicine: Explored as a potential therapeutic agent for treating hematological malignancies, particularly acute myeloid leukemia.

    Industry: Utilized in the development of targeted cancer therapies

Mechanism of Action

Puquitinib exerts its effects by selectively inhibiting PI3Kδ. This inhibition leads to a reduction in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a product of PI3K. Consequently, the phosphorylation and activation of downstream signaling components such as AKT and extracellular signal-regulated kinase (ERK) are inhibited. This results in the suppression of cell proliferation, induction of G1-phase cell-cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    CAL-101:

    Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ.

    Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.

Uniqueness of Puquitinib

This compound is unique due to its high selectivity and potency for PI3Kδ compared to other PI3K isoforms and a panel of protein kinases. It has demonstrated stronger antitumor efficacy in preclinical models of acute myeloid leukemia compared to other PI3Kδ inhibitors like CAL-101. Additionally, this compound has shown favorable pharmacologic properties, including low toxicity and enhanced efficacy when combined with cytotoxic drugs .

Properties

CAS No.

916890-10-3

Molecular Formula

C17H15N7

Molecular Weight

317.3 g/mol

IUPAC Name

6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine

InChI

InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24)

InChI Key

QUTFBURLXCODBH-UHFFFAOYSA-N

SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

puquitinib
puquitinib mesylate
XC-302

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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